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(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione

Cat. No.: B14597249
CAS No.: 60582-67-4
M. Wt: 152.19 g/mol
InChI Key: LFKARVLHKTVTMQ-RNFRBKRXSA-N
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Description

Significance of Bicyclo[6.1.0]nonane Architectures in Organic Synthesis and Mechanistic Studies

The bicyclo[6.1.0]nonane skeleton is a key structural motif in a variety of complex molecules and serves as a valuable building block in organic synthesis. nih.gov The strain inherent in the fused cyclopropane (B1198618) ring makes these systems susceptible to ring-opening reactions, providing access to a range of functionalized cyclononane (B1620106) and other medium-sized ring systems that are otherwise challenging to prepare. researchgate.net

Furthermore, derivatives of bicyclo[6.1.0]nonane, particularly the unsaturated bicyclo[6.1.0]nonyne (BCN), have gained prominence in the field of bioorthogonal chemistry. These strained alkynes participate in rapid, catalyst-free "click" reactions with azides, enabling the labeling and tracking of biomolecules in living systems. nih.gov The stereochemistry of the bicyclo[6.1.0]nonane core is crucial in these applications, influencing both the reactivity and the geometry of the resulting conjugates. The stereoselective synthesis of precursors to these important reagents has been a subject of intense research. nih.gov

Mechanistic studies involving bicyclo[6.1.0]nonane derivatives often focus on the influence of the fused cyclopropane ring on the reactivity of adjacent functional groups and the stereochemical outcomes of reactions. The unique electronic and steric environment created by this fusion can direct the approach of reagents and stabilize reactive intermediates in a stereocontrolled manner. uwo.ca

Historical and Current Academic Research Perspectives on Bridged Cyclopropane-Fused Diones

The study of bridged and fused bicyclic ketones has a rich history in physical organic chemistry, often serving as model systems to understand the interplay of structure, strain, and reactivity. The photochemistry of bicyclo[6.1.0]nonanones, for instance, has been investigated to understand the behavior of these strained systems upon electronic excitation. acs.org

Current research on cyclopropane-fused systems continues to push the boundaries of synthesis and methodology. The development of new catalytic methods for the stereoselective construction of these frameworks is a key area of focus. nih.gov For bridged cyclopropane-fused diones, research would likely explore their potential in tandem reactions, where the two carbonyl groups can be sequentially or simultaneously functionalized to build molecular complexity rapidly. The rigid conformational nature of such diones would also make them interesting targets for stereoselective transformations.

Scope and Foundational Research Objectives for the Investigation of (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione

Given the lack of specific literature on this compound, the foundational research objectives for its investigation would be clear and fundamental.

Primary Objectives would include:

Development of a Stereoselective Synthesis: The primary and most crucial objective would be to devise a synthetic route that provides enantiomerically pure this compound. This would likely involve the stereocontrolled cyclopropanation of a suitable cyclooctene (B146475) precursor, followed by oxidation.

Structural and Spectroscopic Characterization: A thorough characterization of the molecule using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would be essential to confirm its structure and stereochemistry.

Exploration of Chemical Reactivity: Investigating the reactivity of the dione (B5365651) would be a key objective. This would include studying its behavior under various reaction conditions, such as reductions, nucleophilic additions to the carbonyl groups, and reactions involving the strained cyclopropane ring.

Computational Modeling: Theoretical studies could provide insights into the molecule's conformational preferences, strain energy, and predicted reactivity, complementing experimental findings.

The scope of this foundational research would be to establish a solid understanding of the fundamental properties of this specific molecule, thereby laying the groundwork for its potential application in more complex synthetic endeavors or as a probe in mechanistic studies.

Data Tables

Due to the absence of experimental data for this compound, the following tables provide information on the parent bicyclo[6.1.0]nonane and a key synthetic precursor, ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate, to provide context.

Table 1: Properties of Bicyclo[6.1.0]nonane

PropertyValueSource
Molecular FormulaC₉H₁₆ nih.gov
Molecular Weight124.22 g/mol nih.gov
CAS Number286-60-2 nih.govchemeo.com
IUPAC Namebicyclo[6.1.0]nonane nih.gov

Table 2: Synthetic Precursors to Bicyclo[6.1.0]nonane Derivatives

CompoundSynthetic UtilityKey Reaction
Ethyl bicyclo[6.1.0]non-4-ene-9-carboxylatePrecursor to bicyclo[6.1.0]nonyne (BCN) and s-TCO bioorthogonal reagentsStereoselective cyclopropanation of 1,5-cyclooctadiene (B75094)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B14597249 (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione CAS No. 60582-67-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60582-67-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione

InChI

InChI=1S/C9H12O2/c10-8-3-1-2-4-9(11)7-5-6(7)8/h6-7H,1-5H2/t6-,7-/m1/s1

InChI Key

LFKARVLHKTVTMQ-RNFRBKRXSA-N

Isomeric SMILES

C1CCC(=O)[C@@H]2C[C@H]2C(=O)C1

Canonical SMILES

C1CCC(=O)C2CC2C(=O)C1

Origin of Product

United States

Mechanistic Investigations of Reactivity Pathways for 1r,8r Bicyclo 6.1.0 Nonane 2,7 Dione

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The high degree of ring strain in the cyclopropane ring of (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione makes it susceptible to cleavage under various conditions. This section details the primary mechanisms through which this ring-opening occurs.

Acid-Catalyzed Cleavage Mechanisms of Bicyclic Systems

The presence of a Brønsted acid can initiate the cleavage of the cyclopropane ring. The mechanism is typically initiated by the protonation of one of the carbonyl oxygen atoms, which enhances the electrophilicity of the system. This is followed by the cleavage of one of the internal cyclopropane bonds (C1-C8 or C1-C2/C7-C8) to relieve ring strain, forming a stabilized carbocationic intermediate. This intermediate is then trapped by a nucleophile present in the medium. Studies on analogous bicyclo[6.1.0]nonane systems, such as 9-azabicyclo[6.1.0]nonane derivatives, have shown that acid-catalyzed ring-opening can lead to the formation of both normal ring-opened products and transannular products, depending on the reaction conditions and the structure of the substrate. oup.comoup.com For this compound, this pathway would likely result in the formation of functionalized cyclononane (B1620106) derivatives.

Catalyst/Reagent System Studied General Outcome Reference
Brønsted Acids9-ethoxycarbonyl-9-aza-bicyclo[6.1.0]nonaneNormal ring-opening and transannular products oup.comoup.com
Acetic Acidcis-Bicyclo[6.1.0]nonaneSolvolysis products acs.org

Lewis Acid-Mediated Activation and Ring Opening of Donor-Acceptor Cyclopropanes

This compound can be classified as a donor-acceptor cyclopropane, where the cyclopropane ring acts as the donor and the two electron-withdrawing ketone groups function as acceptors. This electronic feature makes the molecule particularly susceptible to activation by Lewis acids. uni-regensburg.de A Lewis acid coordinates to one or both of the carbonyl oxygens, which significantly polarizes the cyclopropane C-C bonds and facilitates their cleavage. chemrxiv.org This activation enables ring-opening to occur under milder conditions than with Brønsted acids. The resulting intermediate, often a zwitterionic species or a coordinated carbocation, can then react with various nucleophiles or undergo cycloaddition reactions. nih.govnih.gov For example, in related cyclopropyl (B3062369) ketone systems, Lewis acid activation followed by reaction with dipolarophiles leads to [3+2] cycloaddition products. uni-regensburg.denih.gov The choice of Lewis acid can be critical, with triflates such as Yb(OTf)₃ and Sc(OTf)₃ often showing superior performance over halides. uni-regensburg.de

Lewis Acid System Studied Reaction Type General Outcome Reference
Scandium(III) complexesCyclopropyl ketonesAsymmetric cascade reactionChiral benzothiazole (B30560) derivatives nih.gov
Yb(OTf)₃Fused bicyclic cyclopropanesRing-opening/CyclizationFuro-, pyrano-, and pyrrololactams uni-regensburg.de
Gd(OTf)₃Aryl cyclopropyl ketones[3+2] PhotocycloadditionDensely substituted cyclopentanes nih.gov
SmI₂Bicyclic alkyl cyclopropyl ketonesFormal [3+2] CycloadditionSubstituted cyclopentenes acs.org

Nucleophilic Attack and Subsequent Cyclopropane Ring Enlargement Processes

Direct nucleophilic attack on the cyclopropane ring is another viable pathway for ring-opening, particularly at the carbons adjacent to the carbonyl groups (C1 and C8). chemrxiv.org This attack is facilitated by the strain of the three-membered ring. libretexts.org The initial addition of a nucleophile leads to a carbanionic intermediate, which can then undergo rearrangement. A common subsequent process is ring enlargement. For instance, in the related 9,9-dibromo-bicyclo[6.1.0]nonane system, treatment with silver salts induces a ring expansion to yield cyclodecene (B14012633) derivatives. free.fr A similar transformation for this compound, following nucleophilic attack and rearrangement, could produce substituted bicyclo[5.3.0]decane or cyclodecanedione structures.

Electrochemical Ring-Opening Pathways of Cyclic Ketones

Electrochemical methods provide a powerful tool for initiating C-C bond cleavage in strained ring systems. researchgate.net In the case of this compound, anodic oxidation can generate a radical cation intermediate. nih.gov The formation of this radical cation weakens the Cα–Cβ bonds of the cyclopropane ring, significantly lowering the bond dissociation energy and priming it for cleavage. nih.gov This ring-opening can be followed by the addition of various nucleophiles present in the electrochemical cell, leading to 1,3-difunctionalized products. This strategy has been successfully applied to arylcyclopropanes and cycloalkanols to generate β-functionalized ketones, demonstrating the synthetic utility of electrochemical deconstruction. nih.govnih.govacs.org

Reactivity Profiles of the Dicarbonyl System within a Strained Framework

The two ketone groups are the primary sites for nucleophilic attack. However, their reactivity is modulated by the strained bicyclic framework in which they are embedded.

Nucleophilic Additions and Conjugate Additions to Ketone Carbonyls

The carbonyl carbons in this compound are electrophilic centers and are susceptible to standard 1,2-nucleophilic addition reactions. wikipedia.orgyoutube.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, can directly attack the carbonyl carbon, breaking the C=O π-bond to form a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding tertiary alcohol.

The presence of the cyclopropane ring adjacent to the carbonyl groups introduces the possibility of conjugate (or Michael-type) addition. While not a traditional enone system, the strained C-C bonds of the cyclopropane can act as a synthetic equivalent to a π-bond. Nucleophilic attack at one of the bridgehead carbons (C1 or C8) can be considered a formal 1,4-addition, which would simultaneously result in the opening of the cyclopropane ring. This pathway is mechanistically similar to the nucleophilic ring-opening described in section 3.1.3 and leads to the formation of an enolate intermediate, which can then be protonated or react with other electrophiles. This dual reactivity highlights the intricate interplay between the strained ring and the dicarbonyl system.

Enolate Chemistry and Alpha-Functionalization in Bicyclic Diones

The presence of two ketone functionalities in this compound provides multiple sites for enolate formation. The protons on the carbons alpha to the carbonyl groups (C1, C3, C6, and C8) can be abstracted by a suitable base to form enolates. The specific enolate formed (thermodynamic vs. kinetic) can be controlled by the choice of base, solvent, and temperature. These enolates are potent nucleophiles and are central to a variety of alpha-functionalization reactions, enabling the introduction of new substituents into the bicyclic framework.

The reactivity of these enolates allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions adjacent to the carbonyl groups. This functionalization is a key strategy for elaborating the bicyclic scaffold. rsc.org The development of methods for the direct functionalization of C-H bonds adjacent to nitrogen atoms in saturated N-heterocycles has also inspired strategies for traceless C-H functionalization in other cyclic systems. researchgate.net Such methodologies are valuable for creating functionalized and conformationally restricted analogues of other important molecules. nih.gov

Table 1: Examples of Alpha-Functionalization Reactions via Enolate Intermediates

Reaction Type Reagent/Electrophile Resulting Functional Group
Alkylation Alkyl Halide (e.g., CH₃I) Alkyl group
Aldol (B89426) Addition Aldehyde/Ketone (e.g., Benzaldehyde) β-Hydroxy carbonyl
Acylation Acyl Halide (e.g., Acetyl chloride) β-Dicarbonyl

Rearrangement Reactions in Strained Bicyclic Ketones

The this compound structure contains significant ring strain due to the fusion of a cyclopropane ring and a nine-membered ring. This inherent strain makes the molecule susceptible to a variety of rearrangement reactions that lead to more stable, less strained carbocyclic frameworks. rsc.org The influence of ring strain is a critical factor governing the outcome of reactions involving bicyclic skeletons, often determining whether a reaction proceeds through a direct functionalization or a rearrangement pathway. acs.orgnih.gov Such rearrangements can be triggered by heat, light, or chemical reagents (acids, bases, oxidizing agents) and often involve the cleavage and formation of carbon-carbon bonds, resulting in a significant alteration of the molecular skeleton. nih.gov

Oxidative conditions can initiate skeletal rearrangements in strained bicyclic ketones. These transformations combine the power of oxidation with structural reorganization to introduce new functionalities while altering the ring system. nih.gov For instance, reactions involving certain oxidizing agents can lead to the cleavage of specific C-C bonds within the bicyclic system, followed by the formation of new bonds to yield a rearranged product. In related bicyclo[2.2.2]octenone systems, oxidative scission of a C-C single bond alpha to a ketone has been achieved chemoselectively, leaving other functional groups like olefins intact for further modification. nih.gov A similar process in this compound could potentially lead to ring-opened or ring-contracted products, depending on which bonds are cleaved and formed.

Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms in a medium or large ring. The conformational flexibility of the nine-membered ring in this compound can bring distant parts of the molecule into close proximity, facilitating such transformations. ehu.es These reactions are an efficient strategy for constructing new bicyclic or polycyclic ring systems from simpler cyclic precursors. nih.govnih.gov For example, the generation of a reactive intermediate, such as a radical or a carbocation, at one position on the ring can be followed by an attack on another part of the ring, forming a new transannular bond. chempedia.info The SmI₂-mediated ketone-olefin coupling is one method that has been successfully used to achieve transannular cyclizations, demonstrating high yield and diastereoselectivity in the formation of new bicyclic systems. nih.govnih.gov

Table 2: Types of Transannular Reactions in Cyclic Systems

Reaction Type Intermediate Resulting Structure
Radical Cyclization Radical New C-C bond, often forming a fused or bridged system
Cationic Cyclization Carbocation Formation of a new ring by nucleophilic attack from another part of the molecule

Oxidative Transformations of this compound

The ketone functionalities of this compound are primary sites for oxidative transformations. The specific outcomes of these reactions are heavily influenced by the structure of the bicyclic system and the nature of the oxidizing agent employed.

The Baeyer-Villiger oxidation is a well-established reaction that converts a ketone into an ester, or a cyclic ketone into a lactone (a cyclic ester), through the insertion of an oxygen atom adjacent to the carbonyl carbon. mychemblog.comyoutube.com This reaction typically uses a peroxyacid (peracid) as the oxidant. youtube.com In the case of an unsymmetrical ketone, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. mychemblog.com

For this compound, the Baeyer-Villiger oxidation could lead to several possible lactone products, depending on which carbonyl group reacts and which adjacent C-C bond migrates. The reaction is known to be highly regioselective in other bridged bicyclic diketones, with selectivity governed by kinetic and stereoelectronic factors. researchgate.netrsc.org The distortion of the carbonyl group from ideal sp² hybridization can influence the rate of formation of the key tetrahedral intermediate, thereby directing the regioselectivity. researchgate.netrsc.org The oxidation would result in a ring expansion, transforming the nine-membered carbocyclic dione (B5365651) into a ten-membered dilactone or keto-lactone framework.

Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are the quintessential reagents for the Baeyer-Villiger oxidation. researchgate.net The reaction mechanism involves the initial nucleophilic attack of the peracid on the protonated carbonyl group, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted rearrangement step where one of the alpha-carbons migrates to the adjacent oxygen atom, cleaving the weak O-O bond and resulting in the formation of a lactone and a carboxylic acid. youtube.com

The choice of peracid can influence the reaction rate and efficiency. While short-chain peracids are highly reactive, safety and stability concerns have led to the investigation of alternatives. rsc.orgresearchgate.net For example, medium-chain peracids like perdecanoic acid have been shown to be safer and effective for the Baeyer-Villiger oxidation of cyclic ketones. rsc.orgresearchgate.net The reaction is typically catalyzed by an acid, and the rate is accelerated by electron-donating groups on the ketone and electron-withdrawing groups on the peracid. mychemblog.com In addition to the Baeyer-Villiger reaction, the acidic conditions and oxidative nature of peracids can potentially promote other skeletal rearrangements, especially in highly strained systems. acs.org

Table 3: Common Peracids Used in Baeyer-Villiger Oxidations

Peracid Abbreviation Typical Application
meta-Chloroperoxybenzoic acid m-CPBA General purpose, widely used for Baeyer-Villiger and epoxidation reactions. researchgate.net
Peracetic acid PAA Industrial applications, highly reactive. rsc.org
Perdecanoic acid - Safer alternative to short-chain peracids for oxidation of cyclic ketones. rsc.orgresearchgate.net

Stereochemical Aspects and Conformational Analysis of 1r,8r Bicyclo 6.1.0 Nonane 2,7 Dione

In-depth Analysis of Configuration and Conformation of the Bicyclo[6.1.0]nonane Scaffold

The absolute configuration of (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione is defined by the stereocenters at the bridgehead carbons, C1 and C8. The 'R' designation at both centers indicates a specific three-dimensional arrangement of the substituents according to the Cahn-Ingold-Prelog priority rules. This cis-fusion of the cyclopropane (B1198618) ring to the eight-membered ring dictates a boat-like conformation for the larger ring as the most plausible arrangement.

The conformational flexibility of the cyclooctane (B165968) portion of the bicyclo[6.1.0]nonane scaffold is significantly constrained by the fused cyclopropane ring. While monocyclic eight-membered rings can adopt a variety of conformations (e.g., boat-chair, twist-boat-chair, crown), the fusion to the rigid three-membered ring limits the accessible conformational space. The most likely conformations for the eight-membered ring in this bicyclic system are variations of the boat and chair forms. Theoretical calculations and spectroscopic studies on related bicyclo[n.1.0]alkanes suggest that the boat-like conformations are generally favored.

The Influence of the Cyclopropane Ring on Overall Molecular Geometry and Rigidity

This structural rigidity has profound implications for the reactivity of the molecule. The fixed spatial relationship between the carbonyl groups and the adjacent cyclopropane ring can influence the stereochemical outcome of nucleophilic additions to the ketones. Furthermore, the strain imparted by the cyclopropane ring can be a driving force in reactions that involve ring-opening of the three-membered ring.

Quantification and Theoretical Basis of Strain in the Bicyclic Ketone System

The total strain energy in this compound is a composite of several contributing factors:

Angle Strain: Primarily associated with the cyclopropane ring, but also present in the eight-membered ring due to deviations from ideal tetrahedral or trigonal planar geometries.

Torsional Strain: Arising from eclipsed or gauche interactions between substituents on adjacent carbon atoms.

Transannular Strain: Non-bonded interactions between atoms across the eight-membered ring.

Steric Strain: Repulsive interactions between the carbonyl oxygen atoms and adjacent hydrogen atoms.

The strain energy of the parent cis-bicyclo[6.1.0]nonane has been experimentally determined. The introduction of two sp²-hybridized carbonyl carbons at the C2 and C7 positions is expected to alter the strain energy of the system. The change from sp³ to sp² hybridization at these centers will flatten the geometry locally, potentially relieving some torsional strain but possibly introducing new steric interactions.

Estimated Strain Energy Contributions in Bicyclic Systems
Type of StrainContributing Structural FeatureEstimated Magnitude (kcal/mol)
Angle StrainCyclopropane Ring~27.5
Torsional StrainEclipsed C-H bonds in the eight-membered ringVariable, conformation-dependent
Transannular StrainInteractions across the cyclooctane ringVariable, conformation-dependent
Additional Strain from CarbonylsDistortion of bond angles and steric interactionsEstimated 3-5

Stereoelectronic Effects and Their Implications for Reactivity and Selectivity

Stereoelectronic effects arise from the interaction of electron orbitals that are dependent on the spatial arrangement of atoms within a molecule. In this compound, several key stereoelectronic interactions are at play, significantly influencing its potential reactivity.

One of the most important stereoelectronic effects involves the interaction between the Walsh orbitals of the cyclopropane ring and the π-system of the adjacent carbonyl groups. The "bent" bonds of the cyclopropane ring have significant p-character and can act as electron donors. This can lead to a conjugative interaction with the π* anti-bonding orbitals of the carbonyl groups. The efficiency of this overlap is highly dependent on the conformation of the eight-membered ring.

This orbital interaction has several consequences:

Modified Carbonyl Reactivity: The electron donation from the cyclopropane ring can increase the electron density at the carbonyl oxygen and decrease it at the carbonyl carbon, potentially affecting the rate of nucleophilic attack.

Facial Selectivity: The stereoelectronic environment around the carbonyl carbons is asymmetric. Nucleophilic attack may be favored from one face over the other due to preferential orbital overlap or steric hindrance. For example, attack from the face opposite to the cyclopropane ring might be sterically less hindered.

Potential for Ring Opening: The interaction between the cyclopropane Walsh orbitals and the carbonyl π* orbitals can weaken the cyclopropane C-C bonds, making the molecule susceptible to ring-opening reactions under certain conditions (e.g., treatment with electrophiles or upon photochemical excitation).

The rigid conformation of the bicyclic system ensures that these stereoelectronic effects are not averaged out by conformational changes, making them a critical factor in predicting the chemical behavior of this molecule.

Key Stereoelectronic Interactions and Their Potential Consequences
Interacting OrbitalsType of InteractionPotential Consequence on Reactivity
Walsh orbitals of cyclopropane and π* of C=OHyperconjugationAltered carbonyl electrophilicity, facial selectivity in nucleophilic additions
σ(C-H) and π* of C=OHyperconjugationStabilization of specific conformations, influence on carbonyl reactivity
n(O) and σ* of adjacent C-C bondsAnomeric-type effectInfluence on bond lengths and angles around the carbonyl groups

Computational and Theoretical Studies on 1r,8r Bicyclo 6.1.0 Nonane 2,7 Dione

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic structure and bonding characteristics of (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione. Methods such as Density Functional Theory (DFT), often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are utilized to obtain optimized molecular geometries and wavefunctions.

Analysis of the molecular orbitals (MOs) reveals the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity. For this dione (B5365651), the HOMO is typically associated with the oxygen lone pairs of the carbonyl groups, while the LUMO is centered on the π* orbitals of the C=O bonds. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to dissect the electronic structure. It allows for the examination of charge distribution, hybridization, and donor-acceptor interactions within the molecule. In this compound, NBO analysis would quantify the polarization of the C=O bonds and the s-character of the cyclopropane (B1198618) ring bonds, which deviates significantly from the ideal sp³ hybridization due to ring strain.

Table 1: Hypothetical NBO Analysis Data for this compound
AtomNatural Charge (e)BondHybridization
O(2)-0.55C(1)-C(8)sp2.8
C(2)+0.60C(1)-C(9)sp3.1
O(7)-0.55C(2)=O(2)sp2.0
C(7)+0.60C(7)=O(7)sp2.0

Elucidation of the Energy Landscape and Conformational Preferences

The flexible eight-membered ring in the bicyclo[6.1.0]nonane system allows for a complex potential energy surface (PES) with multiple local minima corresponding to different conformers. Computational methods are essential for exploring this landscape to identify the most stable conformations and the energy barriers separating them.

A systematic conformational search, often initiated with molecular mechanics and followed by higher-level quantum chemical geometry optimizations, can identify various chair, boat, and twist-chair conformations of the eight-membered ring. For each stable conformer, the relative energies, Gibbs free energies, and Boltzmann populations at a given temperature can be calculated. These calculations would likely show that a few low-energy conformers dominate the equilibrium population.

Table 2: Hypothetical Relative Energies and Boltzmann Populations of Conformers
ConformerRelative Energy (kcal/mol)Boltzmann Population (298 K)
Twist-Chair 10.0075.3%
Boat-Chair1.2512.1%
Twist-Chair 21.805.5%

Transition State Modeling for Proposed Reaction Pathways and Selectivity Prediction

Theoretical modeling is a powerful tool for predicting the outcomes of chemical reactions. For this compound, a key reaction would be the nucleophilic addition to one of the carbonyl groups. Computational methods can be used to locate the transition state (TS) structures for such reactions.

The activation energies (ΔG‡) for the attack of a nucleophile from the two diastereotopic faces of each carbonyl group can be calculated. The difference in these activation energies allows for the prediction of the diastereoselectivity of the reaction. For example, in a hydride reduction, the approach of the hydride to the carbonyl carbon from the sterically less hindered face would be expected to have a lower activation barrier, leading to the preferential formation of one diastereomeric alcohol. These predictions can guide synthetic efforts and provide a deeper understanding of the factors controlling stereoselectivity. researchgate.netnih.gov

Advanced Theoretical Prediction of Chiroptical and Vibrational Spectroscopic Properties

The chirality of this compound makes it an ideal candidate for analysis by chiroptical spectroscopy. Theoretical calculations can predict the electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. core.ac.uk These predictions are invaluable for assigning the absolute configuration of the molecule when compared with experimental spectra.

Time-dependent DFT (TD-DFT) is commonly used to simulate ECD spectra by calculating the rotatory strengths of electronic transitions. Similarly, VCD spectra can be computed by calculating the vibrational frequencies and the corresponding rotational strengths for each vibrational mode. The calculated spectra for the (1R,8R)-enantiomer can be compared with the experimental spectrum to confirm the stereochemistry.

Furthermore, the theoretical vibrational (infrared and Raman) spectra can be calculated and compared with experimental data to confirm the structure of the molecule and to aid in the assignment of vibrational modes.

Table 3: Hypothetical Predicted Vibrational Frequencies and Intensities
Vibrational ModeFrequency (cm-1)IR IntensityVCD Intensity
C=O symmetric stretch1715HighPositive
C=O asymmetric stretch1695MediumNegative
Cyclopropane C-H stretch3050LowPositive

Strain Energy Calculations and Correlation with Observed Reactivity

The presence of the cyclopropane ring fused to an eight-membered ring introduces significant ring strain. acs.org The total strain energy of this compound can be quantified computationally using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, allowing for the cancellation of errors and a reliable estimation of the strain energy.

The calculated strain energy can be correlated with the molecule's reactivity. nih.gov For instance, high ring strain can lead to unusual reactivity, such as facile ring-opening reactions of the cyclopropane ring under certain conditions. The strain can also influence the geometry and reactivity of the adjacent carbonyl groups. Understanding the magnitude and distribution of strain within the molecule is crucial for predicting its chemical behavior. acs.org

Table 4: Hypothetical Strain Energy Calculation via Homodesmotic Reaction
ReactionCalculated ΔHrxn (kcal/mol)Estimated Strain Energy (kcal/mol)
This compound + 9 CH3CH3 → ...-35.235.2

Synthesis and Reactivity of Derivatives and Analogues of 1r,8r Bicyclo 6.1.0 Nonane 2,7 Dione

Preparation of Substituted (1R,8R)-bicyclo[6.1.0]nonane-2,7-diones

The synthesis of the bicyclo[6.1.0]nonane core, the fundamental structure of (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione, is often achieved through the cyclopropanation of cyclooctadiene derivatives. nih.gov A common method involves the reaction of 1,5-cyclooctadiene (B75094) with a carbene or carbenoid reagent. For instance, the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776), can be employed for this transformation. wikipedia.org Another approach is the use of diazo compounds, such as ethyl diazoacetate, often in the presence of a metal catalyst like rhodium(II) acetate (B1210297), which generates a carbene that adds to the double bond. wikipedia.orgnih.gov

The introduction of substituents onto the bicyclo[6.1.0]nonane-2,7-dione skeleton can be accomplished in several ways. One strategy is to start with a substituted 1,5-cyclooctadiene. The substituents on the starting diene would then be carried through the cyclopropanation step, resulting in a substituted bicyclo[6.1.0]nonane framework. Subsequent oxidation of the methylene (B1212753) groups at positions 2 and 7 would yield the desired substituted dione (B5365651). The direct oxidation of C(sp³)–H bonds in bicyclo[6.1.0]nonane systems to the corresponding ketones using reagents like dioxiranes has been reported, suggesting a potential route to the dione functionality from the parent hydrocarbon. acs.org

Alternatively, functionalization can occur after the formation of the bicyclic core. For example, the synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid (anti-BCN-COOH) starts with the cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate, followed by further transformations to introduce the alkyne and carboxylic acid functionalities. nih.gov A similar strategy could be envisioned where a functional group handle, introduced during the cyclopropanation step (e.g., an ester group), is modified to introduce a variety of substituents. A simple and efficient synthesis of endo and exo bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes has been demonstrated, starting from the monobromination of 1,5-cyclooctadiene, followed by cyclopropanation and subsequent elimination and oxidation steps. researchgate.net This highlights the feasibility of manipulating functional groups on the cyclopropane (B1198618) ring of the bicyclic system.

Starting MaterialReagent(s)Key Transformation(s)Product TypeReference(s)
1,5-CyclooctadieneDiiodomethane, Zn-Cu coupleSimmons-Smith CyclopropanationBicyclo[6.1.0]nonane wikipedia.org
1,5-CyclooctadieneEthyl diazoacetate, Rh₂(OAc)₄Catalytic CyclopropanationEthyl bicyclo[6.1.0]nonane-9-carboxylate nih.gov
Bicyclo[6.1.0]nonaneDimethyldioxiraneC-H OxidationBicyclo[6.1.0]nonane-ketones acs.org
1,5-CyclooctadieneNBS, Ethyl diazoacetate, DBU, PCCBromination, Cyclopropanation, Dehydrobromination, OxidationBicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde researchgate.net

Exploration of Related Strained Bicyclic Ketones and Their Synthetic Utility

Strained bicyclic ketones are valuable intermediates in organic synthesis due to the high ring strain that facilitates unique chemical transformations. The bicyclo[6.1.0]nonane system, containing a fused cyclopropane and an eight-membered ring, possesses significant strain which governs its reactivity. Related strained bicyclic systems, such as bicyclo[3.3.1]nonanones and bicyclo[1.1.0]butanes, have been explored for their synthetic utility.

Bicyclo[3.3.1]nonanones serve as important structural motifs and synthetic precursors for complex natural products. iucr.orgiucr.org The conformational flexibility of the bicyclo[3.3.1]nonane ring system allows for intramolecular reactions that are otherwise difficult to achieve. For example, intramolecular hydride migrations and aldol (B89426) condensations between specific positions on the bicyclo[3.3.1]nonane skeleton have been observed, demonstrating how the fixed spatial arrangement of functional groups can drive reactivity. rsc.org The synthesis of novel substituted bicyclo[3.3.1]nonanones is an active area of research, as these compounds can serve as models to investigate the reactivity of complex polycyclic systems. iucr.orgiucr.org

Even more strained systems, like bicyclo[1.1.0]butanes (BCBs), which consist of two fused cyclopropane rings, have garnered significant attention. acs.org Their extreme ring strain allows for the cleavage of the central bridgehead carbon-carbon bond, enabling the synthesis of other important bicyclic frameworks such as bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. acs.org The reactivity of these highly strained molecules highlights the synthetic potential inherent in the stored energy of strained rings, a principle that also applies to the cyclopropane moiety within the bicyclo[6.1.0]nonane framework. The utility of these related strained ketones and hydrocarbons underscores the importance of ring strain as a tool for constructing complex molecular architectures.

Bicyclic SystemKey Structural FeatureCommon Synthetic Application(s)Reference(s)
Bicyclo[3.3.1]nonaneTwin-chair or chair-boat conformationsPrecursors for natural products, studying intramolecular reactions iucr.org, rsc.org, iucr.org
Bicyclo[1.1.0]butaneTwo fused cyclopropane rings, high strainSynthesis of other bicyclic systems via C-C bond cleavage acs.org
Bicyclo[6.1.0]nonaneFused cyclopropane and eight-membered ringBioorthogonal chemistry, synthesis of complex molecules nih.gov, nih.gov

Development of Novel Cyclopropane-Fused Scaffolds with Modified Functionality

Fused-cyclopropane rings have become increasingly important motifs in medicinal chemistry and drug discovery. nih.govbohrium.com They introduce three-dimensionality and structural novelty, which can lead to improved physicochemical properties such as enhanced metabolic stability, better target binding potency, and increased membrane permeability. nih.govbohrium.com The development of novel scaffolds based on cyclopropane-fused systems is a key area of synthetic chemistry.

A variety of synthetic methods have been developed to generate diverse libraries of cyclopropane-containing scaffolds. Chemoenzymatic strategies, for example, allow for the highly diastereoselective and enantioselective synthesis of keto-functionalized cyclopropanes. nih.gov These chiral building blocks can be further diversified through chemical transformations to produce a wide range of structurally complex and optically active molecules. nih.gov

Domino reactions provide another powerful route to novel cyclopropane-fused scaffolds. For instance, the one-pot reaction of 1-acylcyclopropanecarboxamides with electron-deficient alkenes can construct bridged O,O-ketal fused spiro piperidone-cyclopropane derivatives with excellent yields and good diastereoselectivity. rsc.org This approach demonstrates the ability to rapidly build molecular complexity from relatively simple cyclopropane-containing starting materials. The continued development of such methodologies expands the accessible chemical space for cyclopropane-fused structures, providing new core motifs for applications in various fields, including medicinal chemistry. nih.govnih.gov

Scaffold TypeSynthetic StrategyKey FeaturesPotential ApplicationsReference(s)
Chiral Keto-Functionalized CyclopropanesBiocatalytic carbene transferHigh diastereo- and enantioselectivityMedicinal chemistry, synthesis of bioactive molecules nih.gov
Fused Spiro Piperidone-CyclopropanesDomino [4+2] annulation/cyclizationRapid construction of complex bridged systemsDrug discovery rsc.org
General Fused-CyclopropanesVarious synthetic methodsIncreased 3D character, improved physicochemical propertiesDrug design, novel chemotype generation nih.gov, bohrium.com

Investigating Donor-Acceptor Cyclopropane Analogues within Bicyclic Systems

Donor-acceptor cyclopropanes (DACs) are highly versatile three-carbon building blocks in organic synthesis. nih.gov Characterized by the presence of an electron-donating group and an electron-withdrawing group on adjacent carbons of the cyclopropane ring, DACs are susceptible to ring-opening under mild conditions, typically with a Lewis acid, to form a reactive 1,3-dipole. nih.gov This reactivity makes them powerful intermediates for the synthesis of a wide array of carbocyclic and heterocyclic structures through various cycloaddition and annulation reactions. nih.govresearchgate.net

The incorporation of the DAC motif into bicyclic systems opens up pathways to complex polycyclic molecules. The 1,3-dipole generated from the ring-opening of a DAC can participate in formal (3+n) cycloadditions with various partners. researchgate.net For example, (3+2)-cycloaddition reactions with alkenes or hetero-2π components like imines and thiocarbonyl compounds lead to the formation of five-membered rings. researchgate.netnih.gov This strategy has been employed in the total synthesis of natural products, where a transient DAC is formed and undergoes subsequent fragmentation and ring closure to build complex core structures. nih.gov

Recent research has focused on developing new methods for activating DACs. One novel approach involves the ring-opening of aryl-substituted DACs under basic conditions. rsc.org Fluoride-induced desilylation of a siloxyaryl group increases its electron-donating ability, facilitating the cleavage of the cyclopropane ring and formation of a reactive intermediate that can be trapped by various nucleophiles. rsc.org Such investigations into new activation modes and reactions of DACs continue to expand their synthetic utility, particularly for constructing intricate molecules that feature bicyclic or polycyclic frameworks.

Reaction TypeReagents/ConditionsProduct(s)SignificanceReference(s)
(3+2)-CycloadditionLewis Acid, Alkenes/IminesFive-membered carbo- and heterocyclesVersatile method for ring construction researchgate.net, nih.gov, nih.gov
(3+2)-CycloadditionN-sulfinylaminesFive-membered cyclic sulfinamidesAccess to sulfur-containing heterocycles nih.gov
Homo-Michael AdditionTBAF, C-nucleophilesRing-opened adductsNovel base-mediated activation of DACs rsc.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Stereochemical Assignment

Application of Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are exquisitely sensitive to the stereochemical environment of chromophores within the molecule.

For (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione, the two carbonyl groups (C=O) serve as the primary chromophores. The spatial relationship between these groups, dictated by the rigid bicyclic framework, will give rise to a characteristic chiroptical signature.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A chiral molecule will exhibit a complex rotational curve, known as a Cotton effect, in the region where it absorbs light. The sign (positive or negative) and shape of the Cotton effect curve are directly related to the absolute configuration of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum displays positive or negative peaks, also referred to as Cotton effects, corresponding to the electronic transitions of the chromophores. The sign of the Cotton effect for the n→π* transition of the carbonyl groups in this compound would be predicted by applying the octant rule, a semi-empirical rule that relates the stereochemistry of substituents in the surrounding octants to the sign of the observed Cotton effect. For instance, a study on the enantiomers of bicyclo[3.3.1]nonane-2,7-dione demonstrated the use of the octant rule to establish the absolute configuration from its CD spectrum. nih.gov

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to predict the spectrum for a given absolute configuration. researchgate.net By comparing the calculated spectrum with the experimental one, the absolute configuration can be assigned with a high degree of confidence.

Table 1: Illustrative Chiroptical Data for a Related Bicyclic Dione (B5365651) (Note: This data is for a related compound, bicyclo[3.3.1]nonane-2,7-dione, and serves as an example of typical experimental values.)

TechniqueWavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)Cotton Effect Sign
Circular Dichroism295+15,000Positive

X-ray Crystallography for Definitive Three-Dimensional Structural Characterization and Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to map the electron density and thus determine the exact positions of all atoms in the molecule.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information:

Unambiguous Connectivity and Conformation: It would confirm the bicyclo[6.1.0]nonane framework and the positions of the two ketone groups.

Precise Bond Lengths and Angles: This data provides insight into the strain and electronic nature of the molecule.

Absolute Stereochemistry: Through the use of anomalous dispersion, the absolute configuration of the chiral centers (C1 and C8) can be determined definitively. This is often expressed through the Flack parameter, where a value close to zero for a given enantiomer confirms the assignment. For example, the absolute configuration of (+)-7-epiclusianone, a complex bicyclo[3.3.1]nonane derivative, was unambiguously established as (1R, 5R, 7S) using this method. nih.gov

The resulting crystal structure would also reveal the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding if co-crystallized with a suitable solvent.

Table 2: Representative Crystallographic Data for a Bicyclic Ketone (Note: This table presents typical parameters that would be obtained from an X-ray crystallographic study of a molecule like this compound, based on data for related structures.) iucr.orgiucr.org

ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.617
b (Å)12.415
c (Å)26.863
α, β, γ (°)90, 90, 90
Volume (ų)2874.2
Z4
Flack Parameter0.04(12)

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Detailed Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While basic 1D ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, advanced 2D NMR techniques are indispensable for determining the detailed stereochemistry and conformation.

For this compound, the following 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, typically those on adjacent carbon atoms. It is used to establish the connectivity of the proton spin systems within the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for assigning the quaternary carbons (like the carbonyl carbons) and piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons. This information is critical for determining the relative stereochemistry and the preferred conformation of the molecule in solution. For example, by observing a NOE between a proton on the cyclopropane (B1198618) ring and a proton on the eight-membered ring, their cis or trans relationship can be established.

By integrating the data from these advanced NMR experiments, a detailed 3D model of the molecule in solution can be constructed, which can then be compared with the solid-state structure from X-ray crystallography.

Table 3: Hypothetical ¹³C and ¹H NMR Chemical Shift Assignments for this compound (Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary.)

Atom¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Key 2D NMR Correlations
C1/C8~40~2.5 (m)COSY to C9-H and adjacent CH₂; HMBC to C2/C7
C2/C7~210-HMBC to C1/C8-H and adjacent CH₂-H
C3/C6~30~2.2 (m), ~1.8 (m)COSY to adjacent CH₂; NOESY to C4/C5-H
C4/C5~25~1.9 (m), ~1.5 (m)COSY to adjacent CH₂; NOESY to C3/C6-H
C9~20~1.6 (m), ~1.2 (m)COSY to C1/C8-H

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